4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide
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Description
This compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The difluoromethyl group (-CF2H) is attached to the pyridine ring, and it’s known to significantly influence the reactivity and lipophilicity of the parent molecule . The molecule also contains two hydroxyl groups (-OH) and a carboxamide group (-CONH2), which can participate in various chemical reactions and form hydrogen bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the difluoromethylation group, the formation of the pyridine ring, and the attachment of the hydroxyl and carboxamide groups. Difluoromethylation can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electronic properties of the functional groups present. The presence of the difluoromethyl group could increase the electron-withdrawing nature of the pyridine ring, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The difluoromethyl group can participate in various reactions, including nucleophilic substitution and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethyl group could increase its lipophilicity, which could affect its solubility and stability .Future Directions
The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. Given the interesting properties of difluoromethylated pyridines, this compound could be of interest in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(difluoromethyl)-5-hydroxy-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-5(9)3-2(6(10)13)1-11-7(14)4(3)12/h1,5,12H,(H2,10,13)(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEXNCNMUWPSAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)O)C(F)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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